"Tetraethyl p-xylylenediphosphonate" CAS number 4546-04-7
"Tetraethyl p-xylylenediphosphonate" CAS number 4546-04-7
An In-depth Technical Guide to Tetraethyl p-Xylylenediphosphonate (CAS 4546-04-7)
Foreword
As a Senior Application Scientist, my objective extends beyond simply presenting data. This guide is designed to provide a deep, mechanistic understanding of Tetraethyl p-xylylenediphosphonate, grounded in both theoretical principles and practical application. We will explore not just the "what," but the "why"—delving into the causality behind its synthesis, the rationale for its application as a flame retardant, and the logic underpinning its characterization. This document is structured to be a self-validating resource for researchers and development professionals, where each piece of information is supported by authoritative references, ensuring scientific integrity and fostering innovation.
Core Compound Identity and Physicochemical Properties
Tetraethyl p-xylylenediphosphonate (CAS: 4546-04-7) is a bifunctional organophosphorus compound.[1] Its structure is characterized by a rigid p-xylylene bridge connecting two diethyl phosphonate ester groups.[1] This unique architecture, combining an aromatic core with reactive phosphonate moieties, is central to its utility in materials science and chemical synthesis.
The compound typically presents as a white to off-white crystalline powder, a form that is advantageous for handling, accurate weighing, and consistent dosing in both laboratory and industrial settings.[1][2][3][4] Its purity is generally high, often exceeding 95-97% as determined by HPLC, making it suitable for applications where contaminants could adversely affect reaction outcomes or material properties.[1][2][3][4]
Chemical Structure
Caption: Chemical structure of Tetraethyl p-xylylenediphosphonate.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 4546-04-7 | [1][2][5][6][7] |
| Molecular Formula | C₁₆H₂₈O₆P₂ | [1][6][8] |
| Molecular Weight | 378.34 g/mol | [1][6][8] |
| Appearance | White to almost white crystalline powder | [1][2][3][6] |
| Melting Point | 73.0 to 78.0 °C | [2] |
| Boiling Point | 220 °C at 7 mmHg | [2] |
| Purity | Typically >95.0% (HPLC) | [1][2][3] |
| Solubility | Soluble in organic solvents. Limited water solubility (454.7 mg/L at 25 °C). | [5][6][7] |
| Storage | Store at room temperature, sealed in a dry environment. | [2][7][9] |
Synthesis Pathway: The Michaelis-Arbuzov Reaction
The formation of the robust Phosphorus-Carbon (P-C) bond in Tetraethyl p-xylylenediphosphonate is most effectively achieved via the Michaelis-Arbuzov reaction .[10][11] This classic and highly reliable transformation is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to generate a phosphonate.[10][11][12][13]
The causality of this reaction choice is clear: it provides a direct and efficient route to the target molecule from readily available precursors. The starting materials are α,α'-dichloro-p-xylene (or the corresponding dibromide) and an excess of triethyl phosphite.
Reaction Mechanism
The reaction proceeds through a two-step mechanism for each reactive site on the p-xylene core:
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Nucleophilic Attack (Sɴ2): The reaction initiates with the nucleophilic phosphorus atom of triethyl phosphite attacking one of the electrophilic benzylic carbons of the dihalide. This displaces a halide ion and forms a phosphonium salt intermediate.[10][12]
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Dealkylation (Sɴ2): The displaced halide ion, now acting as a nucleophile, attacks one of the ethyl groups on the phosphonium intermediate. This second Sɴ2 reaction cleaves a C-O bond, yielding the stable pentavalent phosphonate product and a volatile ethyl halide byproduct.[10][12]
The process occurs sequentially at both ends of the α,α'-dihalo-p-xylene molecule to yield the final diphosphonate product.
Caption: Michaelis-Arbuzov synthesis workflow for Tetraethyl p-xylylenediphosphonate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the final product meets required specifications.
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Reagent Preparation & Inerting:
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Charge a multi-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with α,α'-dichloro-p-xylene (1 equivalent).
-
Add an excess of triethyl phosphite (2.2-2.5 equivalents). Using an excess of the phosphite serves a dual purpose: it acts as both the reactant and the solvent, driving the reaction to completion according to Le Châtelier's principle.
-
Purge the system with dry nitrogen for 15-20 minutes. This is a critical step to prevent oxidation of the trivalent phosphite reactant, which would reduce yield and introduce impurities.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 150-160 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for both the initial Sɴ2 attack and the subsequent dealkylation step.[10]
-
Monitor the reaction progress. A common method is to track the evolution of the ethyl chloride byproduct. The reaction is typically complete within 3-5 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure using a rotary evaporator. This step is crucial for isolating the crude product.
-
The resulting residue, often an oil or semi-solid, contains the desired product. Recrystallization is the preferred method for purification.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a toluene/hexane mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane to remove residual soluble impurities, and dry under vacuum.
-
-
Validation:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ³¹P NMR, and HPLC. The melting point should be sharp and within the expected range (73-78 °C) for a pure compound.[2]
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Core Applications and Mechanistic Insights
The bifunctional nature of Tetraethyl p-xylylenediphosphonate makes it a versatile molecule, primarily utilized as a flame retardant in polymers.[6] It also shows potential as a chelating agent and a synthetic building block.[5]
Flame Retardancy in Polymers
Organophosphorus compounds are effective flame retardants for carbonizing polymers.[14] When incorporated into a polymer matrix, Tetraethyl p-xylylenediphosphonate acts through a combination of condensed-phase and gas-phase mechanisms upon thermal decomposition.[15][16]
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Condensed-Phase Action: During combustion, the phosphonate moieties decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer backbone, promoting the formation of a stable, insulating layer of char on the material's surface.[15][17] This char layer serves as a physical barrier, limiting the transfer of heat from the flame to the underlying material and restricting the flow of flammable volatile gases to the combustion zone.[16][17]
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Gas-Phase Action: Simultaneously, some phosphorus-containing compounds are volatilized into the flame.[16] In the gas phase, they decompose into phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby chemically extinguishing the flame.[6][15]
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